3,6-Dihydro-2H-thiopyran
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Overview
Description
3,6-Dihydro-2H-thiopyran is a heterocyclic compound with the molecular formula C5H8S It is characterized by a six-membered ring containing one sulfur atom and five carbon atoms
Synthetic Routes and Reaction Conditions:
Vinylphosphonium Salts Reaction: One method involves the reaction of p-mercaptoaldehydes and ketones with vinylphosphonium salts, leading to the formation of 3,6-dihydro-2H-thiopyrans.
Doyle–Kirmse Reaction: Another approach is the Doyle–Kirmse reaction, where diallyl sulfide reacts with donor–acceptor diazo compounds in an aqueous medium using blue-LED irradiation.
Industrial Production Methods:
Anionic Cascade Method: An efficient industrial method involves an anionic cascade triggered by the addition of a vinyl nucleophile to a carbonyl group, followed by sulfur to oxygen thiophosphate migration and intramolecular thiolate displacement.
Types of Reactions:
Thia-Diels–Alder Reactions: this compound undergoes thia-Diels–Alder reactions with nonactivated 1,3-dienes, producing 2H-thiopyrans.
Common Reagents and Conditions:
Reagents: Vinylphosphonium salts, donor–acceptor diazo compounds, m-chloroperbenzoic acid.
Conditions: Aqueous medium, blue-LED irradiation, room temperature.
Major Products:
Thia-Diels–Alder Reaction Products: cis-2,2-dihetaryl-3,6-dimethyl-3,6-dihydro-2H-thiopyrans.
Oxidation Products: Oxidized thiopyrans with modified sulfur and carbon bonds.
Scientific Research Applications
3,6-Dihydro-2H-thiopyran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3,6-Dihydro-2H-thiopyran involves:
Thia-Diels–Alder Reaction Mechanism: A stepwise mechanism via delocalized diradical intermediates is postulated to rationalize the observed reaction course.
Doyle–Kirmse Reaction Mechanism: Involves the formation of sulfanyl dienes followed by ring-closing metathesis.
Comparison with Similar Compounds
3,4-Dihydro-2H-thiopyran: Another thiopyran derivative with similar reactivity but different structural properties.
3,4-Dihydro-2H-pyran: A related compound with an oxygen atom instead of sulfur, leading to different chemical behavior.
Uniqueness:
Properties
IUPAC Name |
3,6-dihydro-2H-thiopyran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-2-4-6-5-3-1/h1-2H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVYSECOIMWWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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